![molecular formula C10H7FN2O2 B2891120 4-Fluoro-3-pyrazol-1-yl-benzoic acid CAS No. 957263-74-0](/img/structure/B2891120.png)
4-Fluoro-3-pyrazol-1-yl-benzoic acid
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Overview
Description
4-Fluoro-3-pyrazol-1-yl-benzoic acid is a chemical compound with the molecular formula C10H7FN2O2 and a molecular weight of 206.17 . It is used for proteomics research .
Molecular Structure Analysis
The molecular structure of 4-Fluoro-3-pyrazol-1-yl-benzoic acid is represented by the formula C10H7FN2O2 . This indicates that the compound contains 10 carbon atoms, 7 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Fluoro-3-pyrazol-1-yl-benzoic acid include a molecular weight of 206.17 and a molecular formula of C10H7FN2O2 .Scientific Research Applications
Proteomics Research
“4-Fluoro-3-pyrazol-1-yl-benzoic acid” is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be used to study protein interactions, modifications, and locations to understand their functions and how they contribute to vital biological processes .
Pharmaceutical Testing
This compound is used for pharmaceutical testing . It could be used to test the efficacy and safety of new drugs, understand their mechanisms of action, and identify potential side effects .
Anticancer Research
Azole derivatives, such as “4-Fluoro-3-pyrazol-1-yl-benzoic acid”, have been reported for their anticancer properties . They could be used to develop new anticancer drugs or therapies .
Antibacterial Research
“4-Fluoro-3-pyrazol-1-yl-benzoic acid” has shown potent antibacterial properties . It could be used to develop new antibacterial drugs to treat infections caused by bacteria such as Staphylococcus aureus and Acinetobacter baumannii .
Antiviral Research
Azole derivatives, including “4-Fluoro-3-pyrazol-1-yl-benzoic acid”, have been reported for their antiviral properties . They could be used to develop new antiviral drugs or therapies .
Antineoplastic Research
Azole derivatives, such as “4-Fluoro-3-pyrazol-1-yl-benzoic acid”, have been found in approved drugs, such as apixaban (Eliquis@), and celecoxib (Celecox@), and several others . They could be used to develop new antineoplastic drugs or therapies .
Biofilm Inhibition
This compound has shown growth inhibitory properties for planktonic Staphylococcus aureus and Acinetobacter baumannii, and its drug-resistant variants . It could be used to prevent the formation of biofilms, which are a major cause of persistent and hard-to-treat infections .
Antimicrobial Activity
Coumarin-substituted hydrazone derivatives of “4-Fluoro-3-pyrazol-1-yl-benzoic acid” have shown antimicrobial activity against a range of bacteria . They could be used to develop new antimicrobial drugs to treat a variety of infections .
Future Directions
The future directions for research on 4-Fluoro-3-pyrazol-1-yl-benzoic acid and related compounds could involve further exploration of their antimicrobial properties . The World Health Organization has identified antimicrobial resistance as one of the three greatest threats for human beings in the 21st century . Therefore, the development of new agents, such as 4-Fluoro-3-pyrazol-1-yl-benzoic acid, could be crucial in addressing this global concern .
Mechanism of Action
Target of Action
The primary targets of 4-Fluoro-3-pyrazol-1-yl-benzoic acid are two groups of pathogens, staphylococci and enterococci . These bacteria are common causes of infections, and the compound’s activity against them suggests it may have potential as an antimicrobial agent.
Mode of Action
The compound interacts with its targets by disrupting the bacterial cell membrane . This disruption can lead to cell death, making the compound effective at inhibiting bacterial growth .
Biochemical Pathways
Disruption of these pathways can lead to cell death, explaining the compound’s bactericidal action .
Result of Action
The compound’s action results in bactericidal effects, meaning it kills bacteria rather than merely inhibiting their growth . It has shown effectiveness at inhibiting and eradicating biofilms of Staphylococcus aureus and Enterococcus faecalis , which are structures that bacteria form to protect themselves and enhance their survival.
properties
IUPAC Name |
4-fluoro-3-pyrazol-1-ylbenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-8-3-2-7(10(14)15)6-9(8)13-5-1-4-12-13/h1-6H,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GYWPRLUVEXQBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=C(C=CC(=C2)C(=O)O)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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